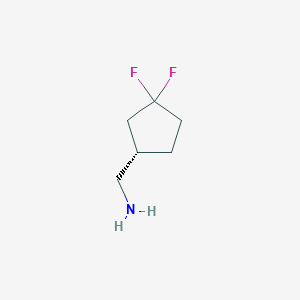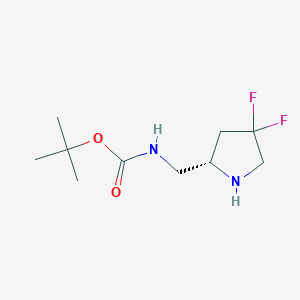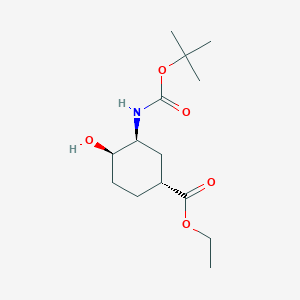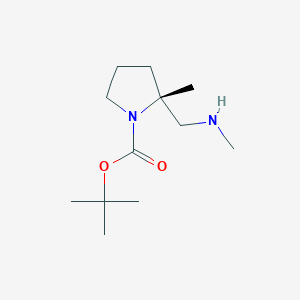
2-Bromo-1H-indole-6-carboxylic acid
Overview
Description
2-Bromo-1H-indole-6-carboxylic acid is a chemical compound with the CAS Number: 1782429-68-8 . It has a molecular weight of 240.06 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-1H-indole-6-carboxylic acid is 1S/C9H6BrNO2/c10-8-4-5-1-2-6 (9 (12)13)3-7 (5)11-8/h1-4,11H, (H,12,13) .Scientific Research Applications
1. Inhibitors of E. coli MurD Ligase “2-Bromo-1H-indole-6-carboxylic acid” can be used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase. These inhibitors are crucial in the development of new antibacterial agents, as MurD ligase is an essential enzyme in the peptidoglycan biosynthesis pathway of E. coli, which is a common target for antibiotic drug design .
2. Interleukin-2 Inducible T Cell Kinase Inhibitors This compound serves as a precursor for the synthesis of indolylindazoles and indolylpyrazolopyridines, which act as interleukin-2 inducible T cell kinase inhibitors. Such inhibitors have potential therapeutic applications in treating autoimmune diseases and certain types of cancer by modulating the immune response .
Hedgehog Pathway Inhibitors
Amide conjugates with ketoprofen derived from “2-Bromo-1H-indole-6-carboxylic acid” can inhibit Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is implicated in various developmental processes, and its dysregulation is associated with several cancers. Inhibitors targeting this pathway could provide a novel approach to cancer therapy .
Tryptophan Dioxygenase Inhibitors
Indole derivatives, including those synthesized from “2-Bromo-1H-indole-6-carboxylic acid”, can act as tryptophan dioxygenase inhibitors. These inhibitors have potential as anticancer immunomodulators by affecting tryptophan metabolism and thereby influencing tumor immunity .
Botulinum Neurotoxin Inhibitors
The compound may also be involved in the synthesis of inhibitors targeting botulinum neurotoxin. Such inhibitors have significant implications for treating botulism, a serious illness caused by botulinum toxin, and could also have applications in cosmetic treatments to reduce wrinkles .
ITK Inhibitors
As an ITK inhibitor precursor, “2-Bromo-1H-indole-6-carboxylic acid” contributes to the development of drugs that can modulate immune responses, potentially benefiting patients with allergic and autoimmune disorders .
CB2 Cannabinoid Receptor Ligands
This compound can be used to create ligands for the CB2 cannabinoid receptor, which are of interest for their potential therapeutic effects in pain management, inflammation, and neurodegenerative diseases .
8. Hepatitis C Virus NS5B Polymerase Inhibitors Lastly, derivatives from “2-Bromo-1H-indole-6-carboxylic acid” may serve as inhibitors of hepatitis C virus NS5B polymerase, offering a strategy for antiviral drug development against hepatitis C infection .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-bromo-1h-indole-6-carboxylic acid, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Action Environment
The action of a compound can be influenced by various factors, including the chemical environment and the presence of other compounds .
properties
IUPAC Name |
2-bromo-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-4-5-1-2-6(9(12)13)3-7(5)11-8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUMXXWPXYBLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1H-indole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)
![Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404976.png)


![[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1404980.png)


![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)
![5-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B1404991.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)